molecular formula C9H12N2O5 B583569 2'-Deoxyuridine-1 inverted exclamation marka-13C CAS No. 478510-85-9

2'-Deoxyuridine-1 inverted exclamation marka-13C

Cat. No.: B583569
CAS No.: 478510-85-9
M. Wt: 229.196
InChI Key: MXHRCPNRJAMMIM-ROGMPORQSA-N
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Description

[1’-13C]2’-Deoxyuridine: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 1’ position of the deoxyribose sugar. This compound is a derivative of 2’-deoxyuridine, a pyrimidine nucleoside that plays a crucial role in DNA synthesis. The incorporation of the carbon-13 isotope makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]2’-Deoxyuridine typically involves the incorporation of the carbon-13 isotope into the deoxyribose sugar, followed by the coupling of this labeled sugar with uracil. The process can be summarized as follows:

    Synthesis of [1’-13C]Deoxyribose: The labeled deoxyribose is synthesized using a carbon-13 labeled precursor, such as [13C]formaldehyde, through a series of chemical reactions including reduction and protection steps.

    Coupling with Uracil: The labeled deoxyribose is then coupled with uracil using a glycosylation reaction. This step typically involves the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, under anhydrous conditions.

Industrial Production Methods: Industrial production of [1’-13C]2’-Deoxyuridine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of [1’-13C]Deoxyribose: Large-scale synthesis of the labeled deoxyribose using optimized reaction conditions to ensure high yield and purity.

    Automated Glycosylation: The coupling reaction is often automated to increase efficiency and consistency. Advanced purification techniques, such as high-performance liquid chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1’-13C]2’-Deoxyuridine can undergo oxidation reactions, particularly at the 5-position of the uracil ring, leading to the formation of 5-hydroxy-2’-deoxyuridine.

    Reduction: Reduction reactions can convert the uracil ring to dihydrouracil derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms at the 5-position, resulting in compounds like 5-bromo-2’-deoxyuridine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: N-bromosuccinimide for bromination, often in the presence of a radical initiator like azobisisobutyronitrile.

Major Products:

    Oxidation: 5-Hydroxy-2’-deoxyuridine.

    Reduction: Dihydrouracil derivatives.

    Substitution: 5-Bromo-2’-deoxyuridine.

Scientific Research Applications

Chemistry:

    Isotope Labeling: [1’-13C]2’-Deoxyuridine is used as a tracer in metabolic studies to track the incorporation and turnover of nucleosides in DNA synthesis.

    Structural Studies: The carbon-13 label allows for detailed nuclear magnetic resonance (NMR) spectroscopy studies to elucidate the structure and dynamics of nucleic acids.

Biology:

    DNA Synthesis Studies: It is used to investigate the mechanisms of DNA replication and repair by incorporating the labeled nucleoside into DNA strands.

    Cell Cycle Analysis: The compound is used in cell proliferation assays to monitor DNA synthesis during different phases of the cell cycle.

Medicine:

    Cancer Research: [1’-13C]2’-Deoxyuridine is used in studies to understand the metabolism of cancer cells and to develop targeted therapies.

    Diagnostic Imaging: The labeled compound can be used in positron emission tomography (PET) imaging to study cellular proliferation in tumors.

Industry:

    Pharmaceutical Development: It is used in the development of new nucleoside analog drugs by providing insights into their metabolic pathways and mechanisms of action.

Comparison with Similar Compounds

    2’-Deoxyuridine: The unlabeled parent compound used in similar applications but without the isotope labeling.

    5-Bromo-2’-Deoxyuridine: A halogenated derivative used in DNA labeling and cancer research.

    5-Iodo-2’-Deoxyuridine: Another halogenated derivative with antiviral and anticancer properties.

Uniqueness:

    Isotope Labeling: The incorporation of the carbon-13 isotope makes [1’-13C]2’-Deoxyuridine unique for tracing and metabolic studies.

    Detection Sensitivity: The carbon-13 label enhances the sensitivity and specificity of detection methods like NMR and mass spectrometry, providing more detailed insights into nucleoside metabolism and DNA synthesis.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-ROGMPORQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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